N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VT-105 is a potent and selective inhibitor of TEAD autopalmitoylation, which plays a crucial role in hindering the proliferation and tumor growth of NF2-deficient mesotheliomas . The compound has shown significant potential in cancer research, particularly in targeting the Hippo-YAP pathway, which is often dysregulated in various cancers .
準備方法
The synthesis of VT-105 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under an inert atmosphere . Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
VT-105 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in VT-105.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and pyridinyl moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
VT-105 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study TEAD autopalmitoylation and its inhibition.
Biology: Investigated for its role in modulating the Hippo-YAP pathway, which is crucial for cell proliferation and survival.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
作用機序
VT-105 exerts its effects by selectively inhibiting TEAD autopalmitoylation, which is essential for the interaction between TEAD and YAP/TAZ transcriptional co-activators . By blocking this interaction, VT-105 disrupts the transcriptional programs that promote cell proliferation and survival. The molecular targets involved include the TEAD transcription factors and the YAP/TAZ co-activators, which are key components of the Hippo-YAP pathway .
類似化合物との比較
VT-105 is unique compared to other TEAD inhibitors due to its high potency and selectivity. Similar compounds include:
VT-104: A less soluble analog of VT-105 with similar inhibitory activity.
Verteporfin: An earlier TEAD inhibitor used in research, but with nonspecific effects due to its mechanism as a photosensitizer.
VT-103: Another TEAD inhibitor with different pharmacokinetic properties and potency.
VT-105 stands out due to its excellent oral bioavailability and pharmacokinetics, making it a promising candidate for further development in cancer therapy .
特性
分子式 |
C24H18F3N3O |
---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C24H18F3N3O/c1-15(21-7-2-3-12-28-21)30-23(31)18-13-17-5-4-6-20(22(17)29-14-18)16-8-10-19(11-9-16)24(25,26)27/h2-15H,1H3,(H,30,31)/t15-/m0/s1 |
InChIキー |
FUKXXBXVSANFJK-HNNXBMFYSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=N1)NC(=O)C2=CN=C3C(=C2)C=CC=C3C4=CC=C(C=C4)C(F)(F)F |
正規SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CN=C3C(=C2)C=CC=C3C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。